molecular formula C24H19ClO5 B11136614 (2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11136614
M. Wt: 422.9 g/mol
InChI Key: XFHZGVLFKPOVAG-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes a benzofuran core, a chlorobenzyl ether group, and a dimethoxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Chlorobenzyl Ether Group: The chlorobenzyl ether group is introduced via an etherification reaction, where the hydroxyl group of the benzofuran is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Dimethoxybenzylidene Moiety: The final step involves the condensation of the benzofuran derivative with 2,3-dimethoxybenzaldehyde under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core or the benzylidene moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond using reducing agents like sodium borohydride or hydrogenation catalysts.

    Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran core or benzylidene moiety.

    Reduction: Reduced derivatives with a single bond in place of the benzylidene double bond.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, (2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-[(3-bromobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one: Similar structure with a bromine atom instead of chlorine.

    (2Z)-6-[(3-methylbenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one: Similar structure with a methyl group instead of chlorine.

    (2Z)-6-[(3-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl ether group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H19ClO5

Molecular Weight

422.9 g/mol

IUPAC Name

(2Z)-6-[(3-chlorophenyl)methoxy]-2-[(2,3-dimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C24H19ClO5/c1-27-20-8-4-6-16(24(20)28-2)12-22-23(26)19-10-9-18(13-21(19)30-22)29-14-15-5-3-7-17(25)11-15/h3-13H,14H2,1-2H3/b22-12-

InChI Key

XFHZGVLFKPOVAG-UUYOSTAYSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.